molecular formula C10H13N3 B169753 3-Cyano-2-diethylaminopyridine CAS No. 17782-02-4

3-Cyano-2-diethylaminopyridine

Cat. No.: B169753
CAS No.: 17782-02-4
M. Wt: 175.23 g/mol
InChI Key: QMYGNXYWTWFBRY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Cyano-2-diethylaminopyridine derivatives involves a one-pot multicomponent reaction, starting from substituted acetophenone, ethyl cyanoacetate, and aryl aldehydes in the presence of ammonium acetate . Another method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED), which enables the determination of three-dimensional molecular structures from sub-μm microcrystals .


Chemical Reactions Analysis

The chemical reactions involving this compound include the synthesis of 2-amino-3-cyano pyridines derivatives. This process involves the reaction of aldehyde, malononitrile, substituted acetophenone, and ammonium acetate at 100 °C under solvent-free conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this compound can be analyzed using various techniques. These include hardness, topography, and hydrophilicity, which are known to be important parameters in the biological evaluation of materials . Thermal analysis techniques such as Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) can also be used .

Scientific Research Applications

Novel Synthesis Methods

Research has shown innovative methods for synthesizing derivatives of 3-cyano-2-diethylaminopyridine, demonstrating its utility in creating structurally diverse compounds. Villemin et al. (2013) developed a solventless synthesis technique for new cyano-2-aminopyridine derivatives using enaminonitriles under microwave irradiation, highlighting a sustainable approach to compound development (Villemin et al., 2013). Similarly, Zhang et al. (2016) established a solvent-free synthesis method for novel steroidal 3-cyano-2-aminopyridines, which could lead to advancements in the pharmaceutical and material sciences (Zhang et al., 2016).

Antibacterial Applications

Kibou et al. (2022) demonstrated the antibacterial potential of 2-aminopyridine derivatives synthesized from this compound. Their study indicated that these compounds exhibit significant antibacterial activity, particularly against Gram-positive bacteria, showcasing the potential of these derivatives in developing new antibacterial agents (Kibou et al., 2022).

Material Science and Catalysis

In the realm of material science, Achagar et al. (2022) illustrated the use of nanostructured catalysts for the synthesis of 2-amino-3-cyanopyridine derivatives. This process underscores the role of this compound derivatives in facilitating efficient and environmentally friendly chemical reactions, which are crucial for the development of novel materials and catalysts (Achagar et al., 2022).

Photophysical and Biochemical Studies

Research into the photophysical properties of compounds derived from this compound, such as the work by Ma et al. (2020), has opened avenues for their use as fluorescent chemosensors. These studies contribute to the development of novel probes for biochemical applications, enhancing our ability to detect and quantify biological and chemical phenomena (Ma et al., 2020).

Future Directions

While specific future directions for 3-Cyano-2-diethylaminopyridine were not found in the search results, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . Additionally, the development of targeted therapies that selectively bind and act through molecules expressed by cancer cells has been a major advancement in the treatment of cancer .

Properties

IUPAC Name

2-(diethylamino)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-3-13(4-2)10-9(8-11)6-5-7-12-10/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYGNXYWTWFBRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=CC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434092
Record name 3-Cyano-2-diethylaminopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17782-02-4
Record name 3-Cyano-2-diethylaminopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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